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molecular formula C10H12N2O2 B8007139 2-Nitro-5,6,7,8-tetrahydronaphthalen-1-amine

2-Nitro-5,6,7,8-tetrahydronaphthalen-1-amine

Cat. No. B8007139
M. Wt: 192.21 g/mol
InChI Key: ZJEQNBOTNDJVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06624186B2

Procedure details

1-(Acetylamino)-2-nitro-5,6,7,8-tetrahydronaphtalene (2.5 g; 10.7 mmol) was suspended in a mixture of dimethoxyethane (30 ml) and aqueous sodium hydroxide (32 ml, 1 M). The mixture was heated to reflux for 2 hours. After cooling two volumes of ice-water was added, and the mixture was neutralised by addition of hydrochloric acid (32 ml, 1 M). The product was filtered off, washed with water and air-dried to yield 1-amino-2-nitro-5,6,7,8-tetrahydronaphtalene (1.95 g, 95%). This product (1.92 g; 10.0 mmol) was dissolved in ethanol and hydrogenated at ambient pressure using Pd (5% on activated carbon) as the catalyst. When the hydrogen uptake had ceased, the mixture was filtered through celite and the filtrate was evaporated to dryness to leave 1,2-diamino-5,6,7,8-tetrahydronaphtalene (1.55 g, 96%).
Name
1-(Acetylamino)-2-nitro-5,6,7,8-tetrahydronaphtalene
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[CH:8]=[CH:7][C:6]=1[N+:15]([O-:17])=[O:16])(=O)C.[OH-].[Na+].Cl>C(COC)OC>[NH2:4][C:5]1[C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[CH:8]=[CH:7][C:6]=1[N+:15]([O-:17])=[O:16] |f:1.2|

Inputs

Step One
Name
1-(Acetylamino)-2-nitro-5,6,7,8-tetrahydronaphtalene
Quantity
2.5 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=CC=2CCCCC12)[N+](=O)[O-]
Name
Quantity
32 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
32 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=2CCCCC12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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